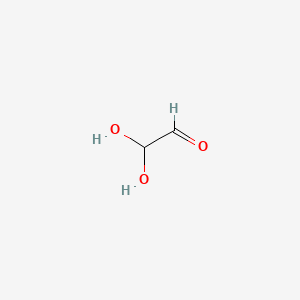
Dihydroxyacetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydroxyacetaldehyde, also known as 2,2-dihydroxyacetaldehyde, is an organic compound with the molecular formula C2H4O3. It is a simple aldehyde with two hydroxyl groups attached to the same carbon atom. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dihydroxyacetaldehyde can be synthesized through various methods. One common approach involves the oxidation of glycerol using mild oxidizing agents. Another method includes the hydrolysis of glyoxal in the presence of water.
Industrial Production Methods: Industrial production of this compound is not very common due to its high reactivity and instability. it can be produced on a small scale for research purposes using controlled oxidation processes.
Analyse Des Réactions Chimiques
Types of Reactions: Dihydroxyacetaldehyde undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to formic acid and carbon dioxide.
Reduction: It can be reduced to glycerol.
Condensation: It can undergo aldol condensation to form more complex molecules.
Common Reagents and Conditions:
Oxidation: Mild oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation: Basic conditions using catalysts like sodium hydroxide.
Major Products Formed:
Oxidation: Formic acid, carbon dioxide.
Reduction: Glycerol.
Condensation: Various aldol products depending on the reactants used.
Applications De Recherche Scientifique
Dihydroxyacetaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its role in metabolic pathways and its potential effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of metabolic disorders.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of dihydroxyacetaldehyde involves its reactivity with various biological molecules. It can form adducts with proteins and nucleic acids, potentially leading to changes in their structure and function. The compound’s high reactivity is due to the presence of both aldehyde and hydroxyl groups, which can participate in a wide range of chemical reactions.
Comparaison Avec Des Composés Similaires
Glycolaldehyde: Similar in structure but with only one hydroxyl group.
Glyceraldehyde: Contains an additional hydroxyl group compared to dihydroxyacetaldehyde.
Hydroxyacetone: Similar in structure but with a ketone group instead of an aldehyde group.
Uniqueness: this compound is unique due to the presence of two hydroxyl groups attached to the same carbon atom, which imparts high reactivity and makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
631-59-4 |
|---|---|
Formule moléculaire |
C2H4O3 |
Poids moléculaire |
76.05 g/mol |
Nom IUPAC |
2,2-dihydroxyacetaldehyde |
InChI |
InChI=1S/C2H4O3/c3-1-2(4)5/h1-2,4-5H |
Clé InChI |
ROUFUEVOXWOSOA-UHFFFAOYSA-N |
SMILES canonique |
C(=O)C(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


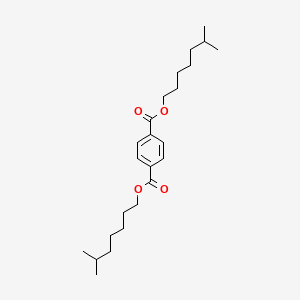
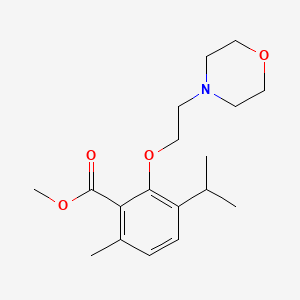
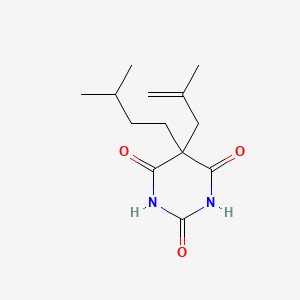

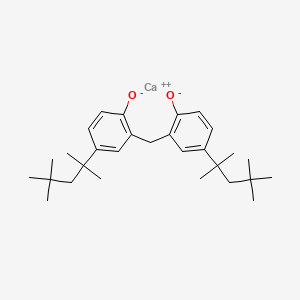
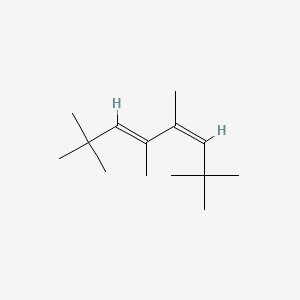
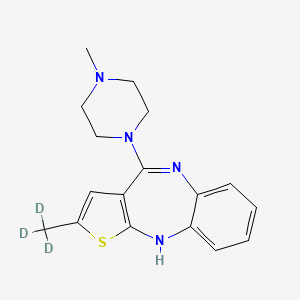
![4-nitrooxybutyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13794327.png)
![2-(4,4-Dimethyl-2-oxo-2,4-dihydro-1h-benzo[d][1,3]oxazin-6-yl)benzonitrile](/img/structure/B13794341.png)

![alpha-D-mannose-(1-3)-[alpha-D-mannose-(1-6)]-beta-D-mannose-(1-4)-beta-N-acetyl-D-glucosamine-(1-4)-N-acetyl-D-glucosamine](/img/structure/B13794357.png)

![(Z)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B13794371.png)
![(1S,5S,9R)-7-methyl-4-methylidenetricyclo[4.3.2.01,5]undec-6-ene-5,9-diol](/img/structure/B13794373.png)
